molecular formula C18H12Cl2FNOS2 B2413730 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide CAS No. 250714-89-7

3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide

Cat. No.: B2413730
CAS No.: 250714-89-7
M. Wt: 412.32
InChI Key: KWGHURNXMIEXEK-UHFFFAOYSA-N
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Description

3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide typically involves multiple steps, including the formation of the thiophene ring and the introduction of the dichlorobenzyl and fluorophenyl groups. One common method involves the following steps:

    Formation of the Thiophene Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Dichlorobenzyl Group: This step often involves a nucleophilic substitution reaction where a dichlorobenzyl halide reacts with a thiol group on the thiophene ring.

    Introduction of the Fluorophenyl Group: This can be done through an amide coupling reaction, where the fluorophenyl group is introduced via a reaction with a carboxylic acid derivative on the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under suitable conditions to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the aromatic rings or the thiophene ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide
  • 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide

Uniqueness

3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2FNOS2/c19-14-2-1-3-15(20)13(14)10-25-16-8-9-24-17(16)18(23)22-12-6-4-11(21)5-7-12/h1-9H,10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGHURNXMIEXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2FNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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